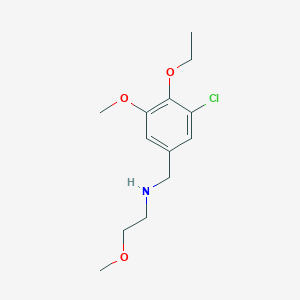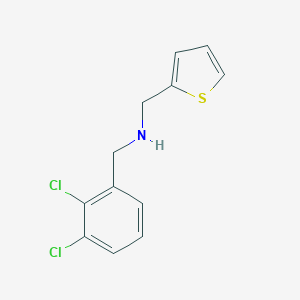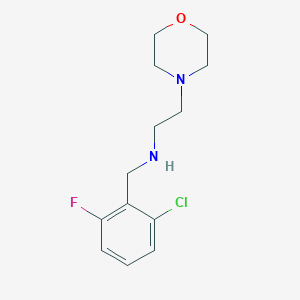![molecular formula C10H13N5O B503771 N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine CAS No. 876897-61-9](/img/structure/B503771.png)
N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a methoxyphenyl group attached to the tetrazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the tetrazole intermediate.
Methylation: The final step involves the methylation of the tetrazole ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application.
Comparación Con Compuestos Similares
Similar Compounds
N-[(3-methoxyphenyl)methyl]adenosine: This compound is an adenosine analog with similar structural features but different biological activities.
N-[(3-methoxyphenyl)methyl]-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide: Another compound with a methoxyphenyl group, but with a different core structure and applications.
Uniqueness
N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine is unique due to its specific combination of a tetrazole ring and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
876897-61-9 |
|---|---|
Fórmula molecular |
C10H13N5O |
Peso molecular |
219.24g/mol |
Nombre IUPAC |
N-[(3-methoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C10H13N5O/c1-15-10(12-13-14-15)11-7-8-4-3-5-9(6-8)16-2/h3-6H,7H2,1-2H3,(H,11,12,14) |
Clave InChI |
LSRRWNLWHMLTES-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC(=CC=C2)OC |
SMILES canónico |
CN1C(=NN=N1)NCC2=CC(=CC=C2)OC |
Solubilidad |
23.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-ethoxy-4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503689.png)
![N-tert-butyl-2-{2-methoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B503691.png)
SULFANYL]ETHYL})AMINE](/img/structure/B503695.png)
![1-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503696.png)




![N-{2-[(4-fluorobenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B503706.png)
![2-[(4-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B503707.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-methylamine](/img/structure/B503708.png)

![N'-[(2-ethoxynaphthalen-1-yl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B503710.png)

